

# validation of bergamot oil's effect on cholesterol levels in human subjects

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## Compound of Interest

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## Bergamot Oil's Impact on Cholesterol: A Comparative Guide for Researchers

For professionals in research, science, and drug development, this guide provides an objective comparison of **bergamot oil**'s effectiveness in modulating cholesterol levels in human subjects, supported by experimental data from multiple clinical trials.

Bergamot (*Citrus bergamia*), a citrus fruit predominantly grown in Southern Italy, has garnered significant attention for its potential lipid-lowering properties.<sup>[1]</sup> Clinical evidence suggests that supplementation with bergamot extract can lead to notable reductions in total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG).<sup>[2][3]</sup> This guide synthesizes findings from various human studies to present a comprehensive overview of its efficacy, mechanisms of action, and experimental protocols.

## Comparative Efficacy of Bergamot Supplementation

Multiple clinical trials have demonstrated the cholesterol-lowering effects of bergamot supplementation, with results varying based on dosage, formulation, and patient population. The following tables summarize the quantitative data from key studies, comparing bergamot's performance against placebo and statins.

Table 1: Bergamot Extract vs. Placebo

Study (Year)	Bergamot Dosage	Duration	Change in Total Cholesterol	Change in LDL-C	Change in HDL-C	Change in Triglycerides
Mollace et al. (2011) [4]	500 mg/day	90 days	-20%	-23%	+25.9%	Not Specified
Mollace et al. (2011) [4]	1000 mg/day	90 days	-30.9%	-38.6%	+39%	Not Specified
Mollace et al. (2018) [4]	1300 mg/day (BPF)	30 days	-25.2% (from 262 to 196 mg/dL)	-33.7% (from 175 to 116 mg/dL)	Not Specified	-32.5% (from 252 to 170 mg/dL)
Anonymous (2025)[5]	Not Specified	12 weeks	Significant Decrease vs. Placebo	Significant Decrease vs. Placebo	Not Specified	Significant Decrease vs. Placebo

Table 2: Bergamot Extract in Combination with or Compared to Statins

Study (Year)	Treatment Groups	Duration	Change in Total Cholesterol	Change in LDL-C
Anonymous (2025)[6]	1000 mg Bergamot/day	30 days	Equivalent to 10mg Rosuvastatin	Equivalent to 10mg Rosuvastatin
Anonymous (2025)[6]	1000 mg Bergamot + 10mg Rosuvastatin/day	30 days	Significantly enhanced effect compared to 20mg Rosuvastatin alone	Significantly enhanced effect compared to 20mg Rosuvastatin alone

A systematic review of 12 studies highlighted that bergamot supplementation can decrease total cholesterol by 12.3% to 31.3%, LDL cholesterol by 7.6% to 40.8%, and triglycerides by 11.5% to 39.5%.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#) Furthermore, eight of these trials reported an increase in HDL cholesterol.[\[2\]](#)[\[3\]](#)[\[7\]](#) The effects appear to be dose-dependent.[\[3\]](#)[\[7\]](#)

## Experimental Protocols

The methodologies employed in clinical trials investigating bergamot's effect on cholesterol vary. Below are detailed protocols from key studies to provide a comprehensive understanding of the experimental designs.

### Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial (Mollace et al., 2011)[\[4\]](#)

- Objective: To evaluate the efficacy of two different doses of bergamot extract in reducing cholesterol levels.
- Participants: 237 subjects with hypercholesterolemia.[\[8\]](#)
- Intervention:
  - Group 1: 500 mg/day of bergamot extract.[\[4\]](#)
  - Group 2: 1000 mg/day of bergamot extract.[\[4\]](#)
  - Group 3: Placebo.
- Duration: 90 days.[\[8\]](#)
- Primary Outcome Measures: Changes in serum levels of total cholesterol, LDL-C, and HDL-C.
- Data Analysis: Statistical comparison of lipid profiles between the three groups at baseline and at the end of the study.

### Protocol 2: Open-Label, Parallel-Group, Placebo-Controlled Study (Anonymous, 2025)[\[6\]](#)

- Objective: To investigate the effect of bergamot extract alone and in combination with rosuvastatin on lipid profiles in patients with mixed hyperlipidemia.
- Participants: 77 patients with elevated serum LDL-C and triglycerides.
- Intervention:
  - Group 1: Placebo.
  - Group 2: Rosuvastatin (10 mg/day).
  - Group 3: Rosuvastatin (20 mg/day).
  - Group 4: Bergamot extract (1000 mg/day).
  - Group 5: Bergamot extract (1000 mg/day) + Rosuvastatin (10 mg/day).
- Duration: 30 days.
- Primary Outcome Measures: Changes in total cholesterol and LDL-C.
- Data Analysis: Comparison of lipid profiles among the five groups.

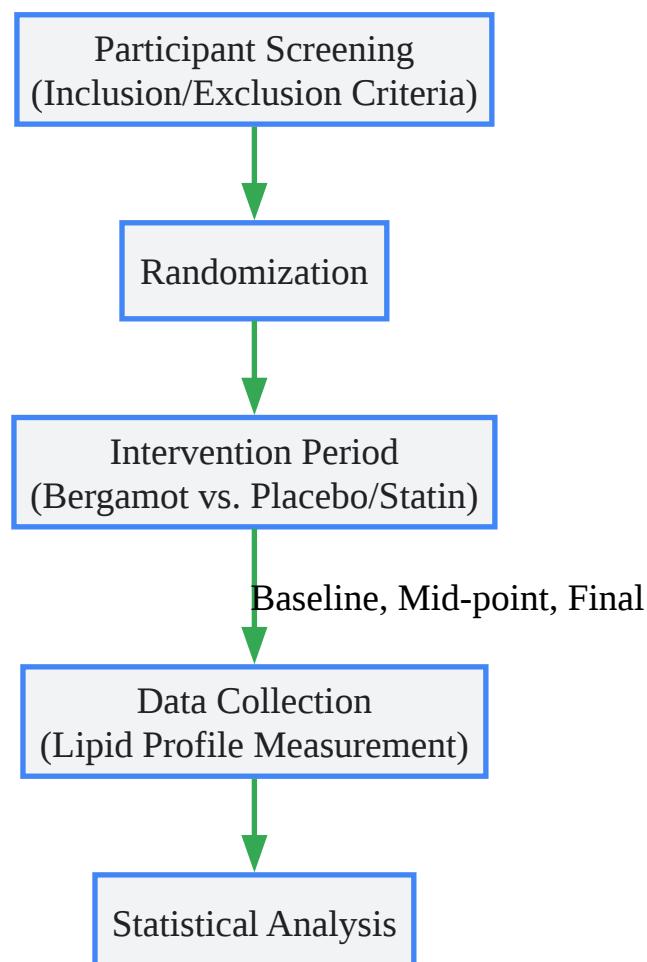
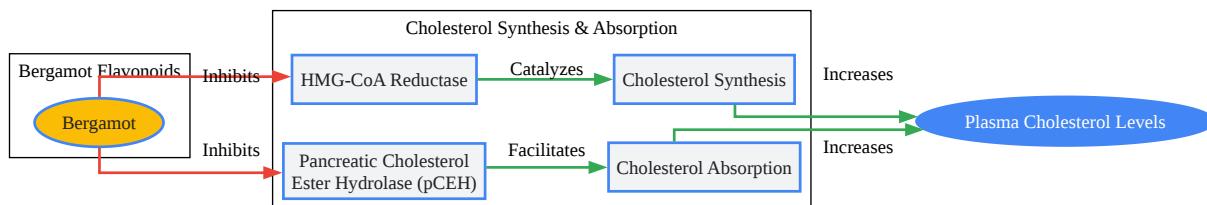
## Protocol 3: Randomized, Double-Blind, Placebo-Controlled Clinical Trial (Anonymous, 2025)[5]

- Objective: To assess the effect of a dietary supplement containing dry artichoke and bergamot extracts on metabolic and vascular risk factors.
- Participants: Individuals aged 18 to 70 with LDL-C levels between >115 mg/dL and <190 mg/dL and triglyceride levels <400 mg/dL.
- Intervention:
  - Active Group: One pill daily of a dietary supplement containing dry extracts of bergamot and artichoke.
  - Placebo Group: One placebo pill daily.

- Duration: 12 weeks.
- Primary Outcome Measures: Changes in total cholesterol, LDL-C, non-high-density lipoprotein cholesterol (Non-HDL-C), and triglycerides.
- Data Analysis: Comparison of lipid profiles and other metabolic markers between the active and placebo groups at baseline, 6 weeks, and 12 weeks.

## Signaling Pathways and Experimental Workflow

The cholesterol-lowering effect of bergamot is attributed to its rich flavonoid content, particularly brutieridin and melitidin.<sup>[9]</sup> These compounds are thought to act through multiple mechanisms.



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